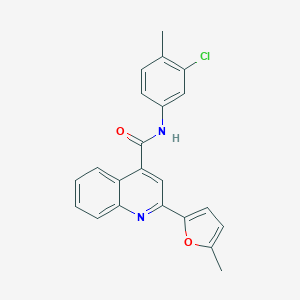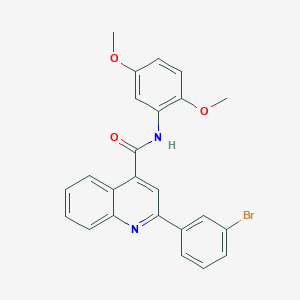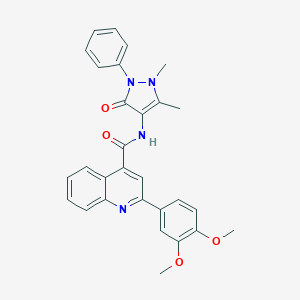![molecular formula C29H28N2O4S B332755 ETHYL 2-({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B332755.png)
ETHYL 2-({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline moiety, a methoxyphenyl group, and a cyclohepta[b]thiophene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline derivative is reacted with methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclohepta[b]thiophene Ring Formation: The cyclohepta[b]thiophene ring can be formed through a series of cyclization reactions involving thiophene derivatives and appropriate reagents.
Final Coupling and Esterification: The final step involves the coupling of the quinoline derivative with the cyclohepta[b]thiophene derivative, followed by esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Additionally, continuous flow chemistry techniques may be employed to enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Ethyl 2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives. Substitution reactions can lead to various substituted quinoline or thiophene derivatives.
科学的研究の応用
Ethyl 2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound can be investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may find applications in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用機序
The mechanism of action of ETHYL 2-({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The quinoline moiety may interact with DNA or enzymes, leading to inhibition of specific biological processes. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity for its targets. The cyclohepta[b]thiophene ring system may contribute to the compound’s overall stability and bioavailability.
類似化合物との比較
Ethyl 2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds with similar quinoline moieties, such as chloroquine or quinine, which are known for their antimalarial properties.
Thiophene Derivatives: Compounds with similar thiophene rings, such as thiophene-2-carboxylate derivatives, which are used in organic electronics and materials science.
Methoxyphenyl Derivatives: Compounds with similar methoxyphenyl groups, such as methoxyphenylacetic acid derivatives, which are studied for their potential therapeutic applications.
特性
分子式 |
C29H28N2O4S |
|---|---|
分子量 |
500.6 g/mol |
IUPAC名 |
ethyl 2-[[2-(3-methoxyphenyl)quinoline-4-carbonyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C29H28N2O4S/c1-3-35-29(33)26-21-13-5-4-6-15-25(21)36-28(26)31-27(32)22-17-24(18-10-9-11-19(16-18)34-2)30-23-14-8-7-12-20(22)23/h7-12,14,16-17H,3-6,13,15H2,1-2H3,(H,31,32) |
InChIキー |
RMVDSIUYPHTAHJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)OC |
正規SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3-chlorophenyl)ethyl]-3-nitrobenzamide](/img/structure/B332679.png)
![ETHYL 2-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B332680.png)
![5-(4-bromophenyl)-3-chloro-N-(2,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332681.png)
![5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B332682.png)



![Diisopropyl 3-methyl-5-[(trifluoroacetyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B332690.png)
![ethyl 5-[(diethylamino)carbonyl]-2-[(3,4-dimethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B332691.png)


![ETHYL 2-({[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B332695.png)
![4-tert-butyl-N-(3-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B332696.png)
